molecular formula C22H14O4 B11939491 2,3-Diphenoxynaphthalene-1,4-dione CAS No. 36626-24-1

2,3-Diphenoxynaphthalene-1,4-dione

Cat. No.: B11939491
CAS No.: 36626-24-1
M. Wt: 342.3 g/mol
InChI Key: HOLXCWXMWHRROR-UHFFFAOYSA-N
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Description

2,3-Diphenoxynaphthoquinone is an organic compound that belongs to the class of naphthoquinones. These compounds are characterized by the presence of a quinone moiety, which is a functional group consisting of a six-membered ring with two ketone substitutions. 2,3-Diphenoxynaphthoquinone is known for its potential biological activities, including antifungal, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Diphenoxynaphthoquinone can be synthesized through the reaction of 2,3-dichloro-1,4-naphthoquinone with phenol. The reaction typically involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenol displaces the chlorine atoms on the naphthoquinone ring.

Industrial Production Methods

Industrial production of 2,3-diphenoxynaphthoquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenoxynaphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Diphenoxynaphthoquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other biologically active compounds.

    Biology: Studied for its antifungal and antibacterial properties.

    Medicine: Investigated for its potential anticancer activities.

    Industry: Used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,3-diphenoxynaphthoquinone involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it effective against cancer cells and pathogens .

Comparison with Similar Compounds

Properties

CAS No.

36626-24-1

Molecular Formula

C22H14O4

Molecular Weight

342.3 g/mol

IUPAC Name

2,3-diphenoxynaphthalene-1,4-dione

InChI

InChI=1S/C22H14O4/c23-19-17-13-7-8-14-18(17)20(24)22(26-16-11-5-2-6-12-16)21(19)25-15-9-3-1-4-10-15/h1-14H

InChI Key

HOLXCWXMWHRROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)C3=CC=CC=C3C2=O)OC4=CC=CC=C4

Origin of Product

United States

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